6-Ethyl-2,4-diisobutylaminopyrimidine
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Overview
Description
6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of ethyl and bis(2-methylpropyl) groups attached to the nitrogen atoms at positions 2 and 4 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrimidine derivatives with ethyl and isobutyl groups under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts and solvents are chosen to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrimidine rings.
Scientific Research Applications
6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has similar alkyl groups but a different core structure.
Diisobutyl phthalate: Another compound with bis(2-methylpropyl) groups but different functional groups and applications.
Uniqueness
6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and the pyrimidine core
Properties
Molecular Formula |
C14H26N4 |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-ethyl-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H26N4/c1-6-12-7-13(15-8-10(2)3)18-14(17-12)16-9-11(4)5/h7,10-11H,6,8-9H2,1-5H3,(H2,15,16,17,18) |
InChI Key |
MQGNVQNFJZWUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)NCC(C)C)NCC(C)C |
Origin of Product |
United States |
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